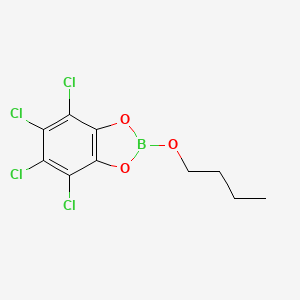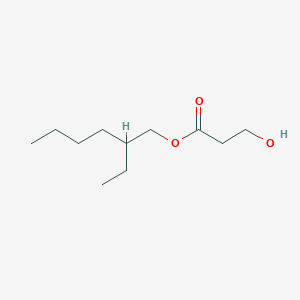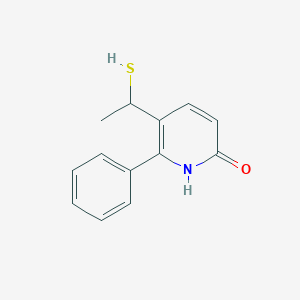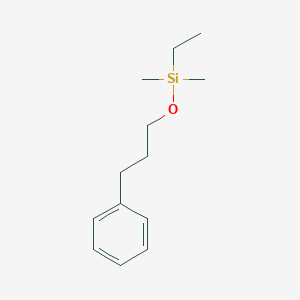
Silane, ethyldimethyl(3-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethyldimethyl(3-phenylpropoxy)- is an organosilicon compound that features a silicon atom bonded to an ethyl group, two methyl groups, and a 3-phenylpropoxy group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethyldimethyl(3-phenylpropoxy)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This process can be catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
Industrial production of silanes often involves the direct process, where silicon is reacted with methyl chloride in the presence of a copper catalyst. This method is scalable and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, ethyldimethyl(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to simpler silanes using hydride donors.
Substitution: Undergoes nucleophilic substitution reactions where the phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, ethyldimethyl(3-phenylpropoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Acts as a coupling agent in the production of advanced materials like composites and coatings.
Mécanisme D'action
The mechanism of action of silane, ethyldimethyl(3-phenylpropoxy)- involves the formation of strong covalent bonds between the silicon atom and various organic or inorganic substrates. This bonding enhances the stability and durability of the materials it is incorporated into. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilane
- Phenylsilane
- Triethylsilane
Uniqueness
Silane, ethyldimethyl(3-phenylpropoxy)- is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion promotion.
Conclusion
Silane, ethyldimethyl(3-phenylpropoxy)- is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
444902-13-0 |
|---|---|
Formule moléculaire |
C13H22OSi |
Poids moléculaire |
222.40 g/mol |
Nom IUPAC |
ethyl-dimethyl-(3-phenylpropoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-4-15(2,3)14-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3 |
Clé InChI |
HZSUOYOVCAOPBX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
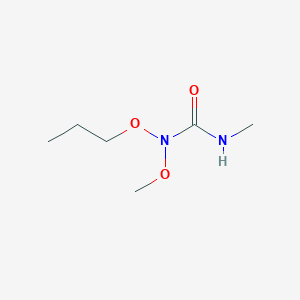
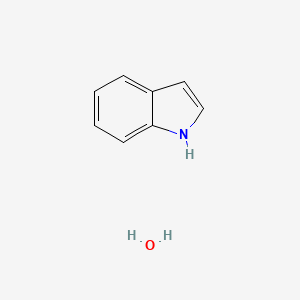
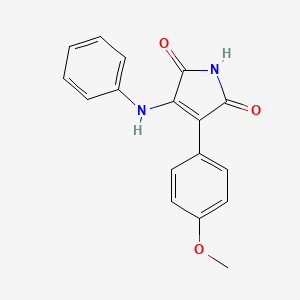
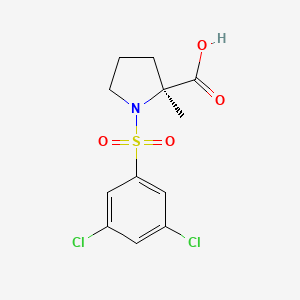
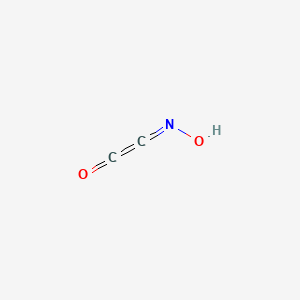
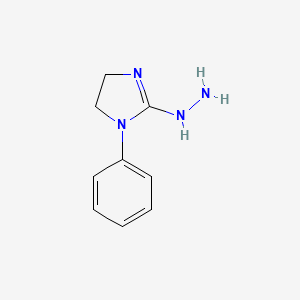
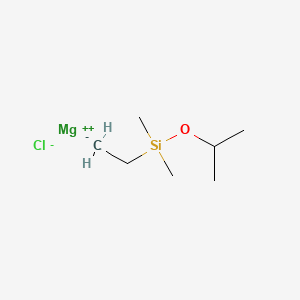
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)

